molecular formula C8H8BrNO2 B12846085 1-(5-Amino-3-bromo-2-hydroxyphenyl)ethan-1-one

1-(5-Amino-3-bromo-2-hydroxyphenyl)ethan-1-one

Cat. No.: B12846085
M. Wt: 230.06 g/mol
InChI Key: VZMXSPVCZLUTAC-UHFFFAOYSA-N
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Description

1-(5-Amino-3-bromo-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H8BrNO2 This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Amino-3-bromo-2-hydroxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt . Another method includes the reaction of 2-acetamido-4-bromophenol with appropriate reagents .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-3-bromo-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(5-Amino-3-bromo-2-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-3-bromo-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

  • 1-(3-Bromo-2-hydroxyphenyl)ethanone
  • 1-(5-Bromo-2-hydroxyphenyl)ethanone
  • 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone

Comparison: 1-(5-Amino-3-bromo-2-hydroxyphenyl)ethan-1-one is unique due to the presence of the amino group, which imparts additional reactivity and potential biological activity compared to its analogs. The combination of amino, bromine, and hydroxyl groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-(5-amino-3-bromo-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H8BrNO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,10H2,1H3

InChI Key

VZMXSPVCZLUTAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)N)Br)O

Origin of Product

United States

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